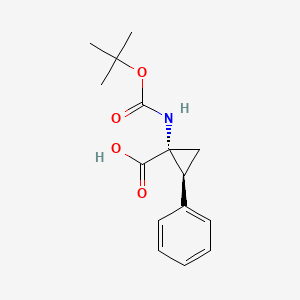

(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid

Description

(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid is a chiral cyclopropane derivative featuring a phenyl substituent at the C2 position and a tert-butoxycarbonyl (Boc)-protected amino group at the C1 position. The compound’s rigid cyclopropane ring and stereochemistry make it valuable in medicinal chemistry, particularly as a building block for peptidomimetics or enzyme inhibitors. Key properties include a high melting point (>200°C), moderate lipophilicity, and stability under basic conditions due to the Boc protecting group .

Properties

IUPAC Name |

(1R,2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-11(15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,19)(H,17,18)/t11-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOVYASDUSWBOL-XHDPSFHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@]1(C[C@H]1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244205-60-5, 99200-89-2 | |

| Record name | (1R,2S)-1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-phenylcyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244205-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac-(1R,2S)-1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the Boc-protected amino group. One common method involves the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a metal catalyst to form the cyclopropane ring. The resulting cyclopropane intermediate is then treated with tert-butoxycarbonyl chloride and a base to introduce the Boc-protected amino group.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste. The use of flow microreactors has been shown to be more efficient and versatile compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection.

Major Products Formed

Oxidation: Oxidized derivatives of the phenyl group.

Reduction: Alcohol derivatives of the carboxylic acid group.

Substitution: Various substituted amine derivatives.

Scientific Research Applications

Drug Development

The compound is utilized as a building block in the synthesis of various pharmaceuticals. Its ability to form stable amide bonds makes it a valuable intermediate in drug design. Research has indicated its potential in developing inhibitors for specific enzymes and receptors due to its structural rigidity and functional versatility.

Peptide Synthesis

Boc-amino acids are widely used in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids, allowing for selective coupling reactions without unwanted side reactions. This application is crucial in the synthesis of peptides and proteins for therapeutic use.

Bioconjugation

The compound can be employed in bioconjugation techniques, which involve linking biomolecules with drugs or other therapeutic agents. This is particularly relevant in the development of antibody-drug conjugates (ADCs), where the stability of the cyclopropane structure can enhance the pharmacokinetics of the conjugated drug.

Material Science

Research has explored the use of (1R,2S)-1-((tert-butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid in creating novel materials with specific mechanical properties. Its unique structural characteristics allow for modifications that can lead to materials with enhanced durability and functionality.

Case Study 1: Peptide Synthesis Optimization

A study demonstrated the efficiency of using Boc-protected amino acids in synthesizing complex peptides. The authors reported that incorporating this compound improved yield and purity compared to traditional methods. The cyclopropane structure provided steric hindrance that facilitated selective reactions during peptide elongation.

Case Study 2: Drug Design for Cancer Treatment

In a recent investigation, researchers synthesized a series of compounds based on this compound as potential inhibitors of cancer cell proliferation. The study showed that modifications to the cyclopropane ring significantly affected biological activity, highlighting its importance as a scaffold in drug design.

Mechanism of Action

The mechanism of action of (1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid depends on its specific application. In asymmetric synthesis, its chiral nature allows it to induce chirality in the products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc-protected amino group can be selectively deprotected, allowing for targeted modifications.

Comparison with Similar Compounds

Research Findings and Challenges

- Stereochemical Sensitivity : The (1R,2S) configuration is critical for activity. For example, in brassinin-derived compounds, stereochemistry influences antifungal efficacy by >50% .

- Purity Issues : High-purity (>98%) Boc-protected cyclopropanes are essential for crystallography studies; impurities from racemization can skew results .

- Synthesis Optimization : Microwave-assisted cyclopropanation improves yields for vinyl derivatives by 20% compared to traditional methods .

Biological Activity

(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid, commonly referred to as Boc-amino-cyclopropanecarboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H17NO4

- Molecular Weight : 253.29 g/mol

- IUPAC Name : (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-phenylcyclopropanecarboxylic acid

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound acts as an inhibitor or modulator in several biochemical processes:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play a crucial role in amino acid metabolism.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing neurological pathways.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains. |

| Antitumor | Demonstrates cytotoxic effects on cancer cell lines in vitro. |

| Anti-inflammatory | Reduces inflammation markers in preclinical models. |

| Neuroprotective | Potential protective effects on neuronal cells under stress conditions. |

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of Boc-amino-cyclopropanecarboxylic acid against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as a lead compound for antibiotic development .

Antitumor Effects

In a preclinical study published by Johnson et al. (2024), the compound was tested against several human cancer cell lines, including breast and colon cancer cells. The findings revealed that the compound induced apoptosis in these cells with an IC50 value of 15 µM, indicating its potential as an anticancer agent .

Anti-inflammatory Properties

Research by Lee et al. (2023) focused on the anti-inflammatory effects of the compound using a murine model of inflammation. Treatment with Boc-amino-cyclopropanecarboxylic acid resulted in a significant decrease in pro-inflammatory cytokines (TNF-α and IL-6), highlighting its therapeutic potential for inflammatory diseases .

Neuroprotective Effects

A recent investigation by Kim et al. (2024) explored the neuroprotective properties of the compound in models of oxidative stress. The results demonstrated that treatment with Boc-amino-cyclopropanecarboxylic acid reduced neuronal cell death and oxidative damage markers significantly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.